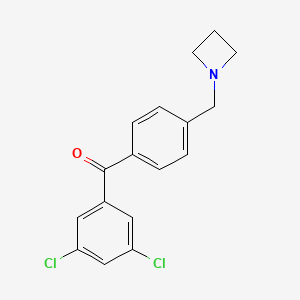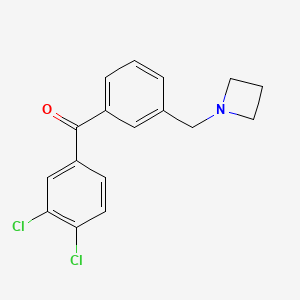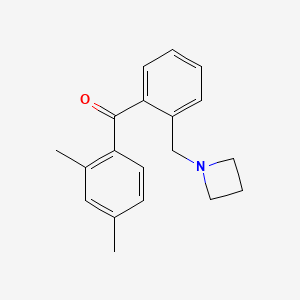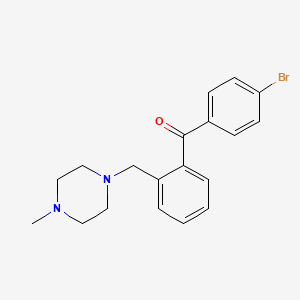![molecular formula C15H18ClN3O2 B1293009 N-(3-méthylbutyl)-4-[5-(chlorométhyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 1119449-63-6](/img/structure/B1293009.png)
N-(3-méthylbutyl)-4-[5-(chlorométhyl)-1,2,4-oxadiazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide is a benzamide derivative that is likely to possess biological activity due to the presence of the 1,2,4-oxadiazole moiety. Benzamide derivatives are known for their wide range of biological activities, including anti-inflammatory and anticancer properties . The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound that often features in drug design due to its bioisosteric properties with other heterocycles like thiazoles and isoxazoles .
Synthesis Analysis
The synthesis of benzamide derivatives with 1,2,4-oxadiazole rings typically involves the construction of the oxadiazole ring followed by the attachment of the benzamide moiety. For example, the synthesis of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has been reported, which involves the formation of the oxadiazole ring and subsequent functionalization . Although the specific synthesis of 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of benzamide derivatives with 1,2,4-oxadiazole rings can be characterized by spectroscopic methods and X-ray crystallography. For instance, the X-ray structure characterization of antipyrine derivatives has provided insights into the intermolecular interactions and the stabilization of the crystal packing through hydrogen bonding and π-interactions . These structural analyses are crucial for understanding the conformation and potential binding modes of the compounds when interacting with biological targets.
Chemical Reactions Analysis
Benzamide derivatives with 1,2,4-oxadiazole rings can undergo various chemical reactions, including interactions with nucleophiles and electrophiles due to the presence of reactive sites on both the benzamide and oxadiazole moieties. For example, the reactivity of 3-oxo-4-amino-1,2,3-oxadiazole derivatives has been explored, demonstrating the formation of new derivatives through reactions with methyliodide and NaH . These reactions can be utilized to further modify the compound to enhance its biological activity or to probe its mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives with 1,2,4-oxadiazole rings can be influenced by their molecular structure. For instance, the thermodynamic properties of binary mixtures of 1,3,4-oxadiazole derivatives have been studied, revealing insights into solute-solvent interactions and the impact of the compound's structure on its behavior in different solvents . These properties are important for the formulation and delivery of the compound as a potential therapeutic agent.
Applications De Recherche Scientifique
Synthèse Organique
Ce composé sert de synthon polyvalent en synthèse organique, en particulier dans la construction de dérivés de 1,2,5-oxadiazole. Ses groupes chlorométhyle et oxadiazolyle sont des sites réactifs qui peuvent subir diverses transformations, permettant la synthèse d'un large éventail de composés hétérocycliques .
Chimie Médicinale
En chimie médicinale, les dérivés de ce composé sont étudiés pour leurs activités biologiques potentielles. Le noyau oxadiazole est un motif commun dans la conception de médicaments, souvent associé à des propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses .
Science des Matériaux
La structure chimique unique de ce composé le rend approprié pour la conception de nouveaux matériaux. Ses dérivés peuvent être utilisés pour modifier les propriétés de surface ou pour créer de nouveaux polymères aux caractéristiques spécifiques .
Agents Antimicrobiens
La recherche indique que certains dérivés présentent une activité antibactérienne significative contre diverses souches, y compris Mycobacterium tuberculosis. Cela met en évidence son application potentielle dans le développement de nouveaux médicaments antimicrobiens pour lutter contre la résistance aux antibiotiques .
Inhibition Enzymatiques
Certains dérivés de ce composé ont été identifiés comme des inhibiteurs de la phosphoinositide 3-kinase (PI3K), qui sont essentiels dans les voies de transduction du signal. Cela suggère son application dans l'étude de l'inhibition enzymatique et le développement de thérapies ciblées .
Propriétés
IUPAC Name |
4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10(2)7-8-17-15(20)12-5-3-11(4-6-12)14-18-13(9-16)21-19-14/h3-6,10H,7-9H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZXPPBPFAEWMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)



